(-)-O-Desmethylvenlafaxine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[(1R)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162168 | |
| Record name | O-Desmethylvenlafaxine, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142761-11-3 | |
| Record name | O-Desmethylvenlafaxine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desmethylvenlafaxine, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYLVENLAFAXINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5T9WKI4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of O Desmethylvenlafaxine
Mechanisms of Action
The principal mechanism of (-)-O-desmethylvenlafaxine involves the inhibition of neurotransmitter reuptake at the presynaptic terminal, which increases the availability of these neurotransmitters in the synaptic cleft. drugbank.compatsnap.com
This compound is a potent inhibitor of both serotonin (B10506) and norepinephrine (B1679862) reuptake. google.comhpra.iefda.gov However, it demonstrates a weaker effect on the reuptake of dopamine (B1211576). drugbank.comfda.gov
This compound exhibits a high binding affinity for the human serotonin transporter (SERT). researchgate.net It is a potent inhibitor of serotonin (5-hydroxytryptamine, 5-HT) reuptake. chemsrc.com Research indicates that it is approximately 10 times more potent at inhibiting the reuptake of serotonin than that of norepinephrine. wikipedia.org Compared to its parent compound, venlafaxine (B1195380), this compound shows a higher binding affinity for SERT. researchgate.net
Inhibition of Serotonin Transporter (SERT) by this compound
| Parameter | Value (nM) | Reference |
|---|---|---|
| Ki | 40.2 | researchgate.netchemsrc.com |
| IC50 | 47.3 | caymanchem.comchemsrc.commedchemexpress.com |
| IC50 (as succinate (B1194679) salt) | 53.46 ± 7.55 | frontiersin.orgnih.gov |
The compound is also a potent inhibitor of the norepinephrine transporter (NET). caymanchem.comchemsrc.com Studies have shown that this compound has a significantly greater affinity for NET compared to venlafaxine. researchgate.net In preclinical models, administration of this compound led to a significant increase in extracellular norepinephrine levels in the rat hypothalamus. caymanchem.comchemsrc.com
Inhibition of Norepinephrine Transporter (NET) by this compound
| Parameter | Value (nM) | Reference |
|---|---|---|
| Ki | 558.4 | chemsrc.com |
| IC50 | 531.3 | caymanchem.commedchemexpress.com |
| IC50 (as succinate salt) | 568.7 ± 29.85 | frontiersin.orgnih.gov |
This compound is considered a weak inhibitor of dopamine reuptake. drugbank.comfda.gov Some research indicates a weak binding affinity for the human dopamine transporter, with one study noting 62% inhibition at a high concentration of 100 μM. chemsrc.commedchemexpress.com However, other studies, particularly those investigating the succinate salt form, found no inhibitory effect on dopamine reuptake. frontiersin.orgnih.gov Preclinical microdialysis studies in rats also showed no significant effect on dopamine levels in the hypothalamus following administration of the compound. chemsrc.commedchemexpress.com
In vitro studies have demonstrated that this compound has negligible affinity for several key receptors, which distinguishes it from other classes of antidepressants like tricyclics. hpra.ie
This compound has virtually no significant binding affinity for muscarinic cholinergic receptors. nih.govhpra.iefda.govportico.org This lack of activity at these receptors suggests a low potential for anticholinergic side effects commonly associated with other antidepressant medications. hpra.ie
Binding Affinity of this compound for Muscarinic Cholinergic Receptors
| Receptor | Binding Affinity | Reference |
|---|---|---|
| Muscarinic Cholinergic | No significant affinity / Virtually none | nih.govhpra.iefda.govportico.org |
Receptor Binding Affinities
H1-Histaminergic Receptors
In vitro studies have consistently demonstrated that this compound, the active metabolite of venlafaxine, has no significant affinity for H1-histaminergic receptors. wikidoc.orgnih.govdrugbank.com This lack of interaction at histaminergic receptors is a key characteristic of its pharmacological profile. Pharmacological activity at H1-receptors is often associated with sedative effects observed with other psychotropic medications, and the low affinity of this compound suggests a minimal potential for such effects mediated by this mechanism. wikidoc.orge-lactancia.org Research has shown that a higher affinity for H1-histamine receptors is a strong predictor of weight gain associated with some antidepressants. nih.govnih.gov
Alpha1-Adrenergic Receptors
Similar to its interaction with histaminergic receptors, this compound displays a notable lack of affinity for alpha1-adrenergic receptors in in vitro assays. wikidoc.orgnih.govdrugbank.com The antagonism of alpha1-adrenergic receptors by some psychoactive compounds is linked to cardiovascular side effects such as orthostatic hypotension and vasodilation-related headaches. e-lactancia.orgwikipedia.org The minimal interaction of this compound with these receptors distinguishes it from other antidepressants that have this activity. wikidoc.orgmdpi.com
Monoamine Oxidase (MAO) Inhibition
This compound does not exhibit inhibitory activity towards monoamine oxidase (MAO). wikidoc.orgnih.govhpra.ie This is a critical distinction from monoamine oxidase inhibitors (MAOIs), a different class of antidepressants. The absence of MAO inhibition means its mechanism of action is not based on preventing the breakdown of neurotransmitters by this enzyme system. drugbank.come-lactancia.org
Table 1: Receptor and Enzyme Interaction Profile of O-Desmethylvenlafaxine This table summarizes the binding affinity and inhibitory activity of O-Desmethylvenlafaxine at key non-transporter sites. The data reflects a general lack of significant interaction.
| Receptor/Enzyme | Interaction/Affinity | Reference |
|---|---|---|
| H1-Histaminergic Receptor | No significant affinity | wikidoc.orgnih.govdrugbank.com |
| Alpha1-Adrenergic Receptor | No significant affinity | wikidoc.orgnih.govdrugbank.com |
| Monoamine Oxidase (MAO) | No inhibitory activity | wikidoc.orgnih.govhpra.ie |
Impact on Neurotransmitter Levels (e.g., Extracellular Levels)
The primary mechanism of this compound is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake transporters. drugbank.commedchemexpress.com This action leads to an increase in the extracellular concentrations of these neurotransmitters in the brain. Preclinical microdialysis studies in rats have demonstrated that desvenlafaxine (B1082) administration significantly increases extracellular norepinephrine levels in the hypothalamus. medchemexpress.com While its parent compound, venlafaxine, has been shown to increase the efflux of 5-HT, NE, and to a lesser extent, dopamine (DA) in the prefrontal cortex, desvenlafaxine's primary impact is on serotonin and norepinephrine. medchemexpress.comeuropeanreview.org Studies suggest that both venlafaxine and desvenlafaxine preferentially antagonize the 5-HT transporter at all therapeutic doses, with additional effects on the NE transporter becoming more prominent at higher doses. plos.org This dual action is believed to underpin its therapeutic effects. drugbank.complos.org
Comparative Pharmacodynamics with Venlafaxine and Other Related Compounds
This difference in affinity results in a more balanced and potent inhibition of both SERT and NET by desvenlafaxine. researchgate.netnih.gov In contrast, venlafaxine's activity is more dose-dependent; at lower doses, it functions primarily as a serotonin reuptake inhibitor, with significant norepinephrine reuptake inhibition occurring only at higher doses. psychopharmacologyinstitute.compsychopharmacologyinstitute.com The pharmacodynamic profile of desvenlafaxine, with its more balanced Ki selectivity NET/SERT ratio, is more comparable to another SNRI, duloxetine. researchgate.net
Table 2: Comparative Binding Affinities (Ki, nM) for Desvenlafaxine and Venlafaxine This interactive table highlights the differences in binding affinity at the human serotonin (SERT) and norepinephrine (NET) transporters. A lower Ki value indicates a higher binding affinity.
| Compound | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) | NET/SERT Ki Ratio | Reference |
|---|---|---|---|---|
| Desvenlafaxine | 40 | 558 | 13.9 | researchgate.net |
| Venlafaxine | 82 | 2480 | 30.2 | researchgate.net |
Stereochemical Influences on Pharmacological Activity
Stereochemistry plays a pivotal role in the pharmacological activity of O-desmethylvenlafaxine. The molecule exists as two enantiomers, R-(-)-O-desmethylvenlafaxine and S-(+)-O-desmethylvenlafaxine, due to its chiral center. e-lactancia.orgbenthamdirect.com These enantiomers are not pharmacologically equivalent and display different potencies and selectivities for the serotonin and norepinephrine transporters.
Stereoselective Receptor Interactions
The pharmacological activity of O-Desmethylvenlafaxine (ODV) is stereoselective, meaning its individual enantiomers interact differently with their biological targets. Both the R- and S-enantiomers of ODV inhibit the reuptake of both norepinephrine and serotonin. e-lactancia.org However, research indicates a difference in potency between the two. Preclinical studies have shown that the R-enantiomer of ODV is a more potent inhibitor of norepinephrine reuptake compared to the S-enantiomer. e-lactancia.org
Detailed research findings on the specific binding affinities and inhibition constants (Ki or IC50 values) for each enantiomer of O-Desmethylvenlafaxine at the serotonin and norepinephrine transporters are crucial for a complete understanding of their stereoselective profile.
Interactive Data Table: Stereoselective Activity of O-Desmethylvenlafaxine Enantiomers
| Enantiomer | Primary Transporter Interaction | Potency Notes |
| (R)-O-Desmethylvenlafaxine | Norepinephrine Reuptake Inhibition, Serotonin Reuptake Inhibition | More potent inhibitor of norepinephrine reuptake compared to the S-enantiomer. e-lactancia.org |
| (S)-O-Desmethylvenlafaxine | Norepinephrine Reuptake Inhibition, Serotonin Reuptake Inhibition | Less potent at norepinephrine reuptake inhibition compared to the R-enantiomer. e-lactancia.org |
Pharmacokinetic Investigations of O Desmethylvenlafaxine
Absorption Characteristics
Bioavailability
The absolute bioavailability of venlafaxine (B1195380) is approximately 45%. wikidoc.org After oral administration, venlafaxine undergoes extensive first-pass metabolism in the liver, where it is converted to ODV. wikidoc.orghpra.ie While direct administration of ODV has a bioavailability of about 80%, studies in beagle dogs have shown it to be less than 40%. wikipedia.orgnih.gov Prodrug strategies have been investigated to enhance the oral bioavailability of ODV. spandidos-publications.com For instance, certain phenolic esters of ODV have demonstrated increased relative bioavailability compared to ODV succinate (B1194679) in animal models. spandidos-publications.commdpi.com
Interactive Table: Relative Bioavailability of ODV Prodrugs in Beagle Dogs
| Compound | Relative Bioavailability (%) |
| ODVP-1 | 127 |
| ODVP-2 | 164 |
| ODVP-3 | 118 |
| ODVP-5 | 105 |
Data sourced from a study evaluating ODV prodrugs. The relative bioavailability is calculated with the AUC0-t of ODV (255 ng·h/ml) as 100%. spandidos-publications.com
Distribution Studies
Tissue Distribution
Preclinical studies in zebrafish have shown that ODV, similar to venlafaxine, accumulates primarily in the liver, followed by the brain and intestines. oup.com Postmortem studies in humans have also provided data on the distribution of ODV in various tissues. researchgate.netoup.com
Interactive Table: Postmortem Tissue Concentrations of O-Desmethylvenlafaxine
| Tissue | Concentration Range (mg/L or mg/kg) |
| Peripheral Blood | <0.05 - 3.5 |
| Liver | <0.05 - 9.9 |
| Vitreous Humor | <0.05 - 1.5 |
| Bile | <0.05 - 6.8 |
| Urine | <0.05 - 21 |
This data is compiled from a series of 12 postmortem cases. researchgate.net
Brain Penetration and Regional Distribution in CNS
ODV demonstrates good penetration into the central nervous system (CNS). nih.gov Studies measuring concentrations in cerebrospinal fluid (CSF) indicate that ODV is readily available in the brain. nih.govresearchgate.net The CSF-to-plasma ratio for ODV has been calculated to be 0.88, suggesting significant entry into the CSF. nih.gov
Research on postmortem human brain tissue has revealed that the distribution of ODV is not uniform across all brain regions. nih.gov One study found that the cerebellum had lower concentrations of ODV compared to the temporal and occipital cortex. nih.gov This suggests that the metabolism of venlafaxine to ODV may differ across various brain regions. nih.govresearchgate.net
Interactive Table: CSF/Plasma Ratios of Venlafaxine and its Metabolites
| Compound | CSF/Plasma Ratio |
| Venlafaxine | 0.74 |
| O-Desmethylvenlafaxine (ODV) | 0.88 |
| Active Moiety (Venlafaxine + ODV) | 0.84 |
Data from a study involving 16 inpatients treated with venlafaxine extended release. nih.gov
Plasma Protein Binding
(-)-O-Desmethylvenlafaxine exhibits low binding to plasma proteins. wikidoc.orgresearchgate.net At therapeutic concentrations, approximately 30% of ODV is bound to plasma proteins. wikidoc.orghpra.iee-lactancia.org This low level of protein binding means that interactions with other drugs due to displacement from plasma proteins are not expected to be a significant clinical concern. researchgate.nete-lactancia.org
Metabolic Pathways and Enzymes
The metabolism of this compound (ODV), the major active metabolite of venlafaxine, is a multifaceted process involving several key pathways and enzyme systems. Following its formation from the parent compound, ODV undergoes further biotransformation primarily through Phase II conjugation and, to a lesser extent, Phase I oxidation. walshmedicalmedia.com
The principal metabolic route for O-Desmethylvenlafaxine in humans is glucuronidation, a Phase II metabolic reaction. walshmedicalmedia.com In this pathway, a glucuronic acid moiety is attached to the phenolic hydroxyl group of the ODV molecule. This process is catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes. The resulting metabolite, O-desmethylvenlafaxine-O-glucuronide, is more water-soluble, facilitating its elimination from the body. walshmedicalmedia.compharmgkb.orghmdb.ca In vitro studies have identified O-glucuronidation as a major metabolic pathway, with the O-glucuronide of the parent compound being the sole glucuronidation product detected. walshmedicalmedia.com While multiple UGTs are capable of metabolizing desvenlafaxine (B1082), specific enzymes responsible for the glucuronidation have not been fully detailed in all studies. walshmedicalmedia.compharmgkb.org This glucuronide conjugate is a significant component recovered in urine. wikidoc.orgfda.gov
The N-demethylation of O-Desmethylvenlafaxine represents another metabolic route, leading to the formation of N,O-didesmethylvenlafaxine (NODV). pharmgkb.org In-vitro experiments and clinical studies have implicated both CYP3A4 and CYP2C19 in this N-demethylation process. pharmgkb.orgpharmgkb.orgncats.io The combined influence of CYP2D6 and CYP2C19 genotypes has a significant impact on the concentrations of venlafaxine and O-Desmethylvenlafaxine. nih.gov Specifically, the CYP2C19 genotype has been shown to significantly influence the metabolic ratios of DDV/ODV and DDV/VEN, indicating its role in the N-demethylation of both venlafaxine and its metabolites. nih.govresearchgate.net Recent research has also suggested that the metabolism of radioiodine-labeled ODV strongly involves both CYP3A4 and CYP2D6. mdpi.comkanazawa-u.ac.jpnih.gov
Table 1: Cytochrome P450 Enzymes in this compound Metabolism
| Enzyme | Role in Metabolism of this compound | Resulting Metabolite | Significance of Pathway |
| CYP3A4 | N-demethylation, Oxidation | N,O-didesmethylvenlafaxine (NODV) | Minor |
| CYP2C19 | N-demethylation | N,O-didesmethylvenlafaxine (NODV) | Minor |
| CYP2D6 | Further metabolism (suggested by some studies) | - | Minor |
The metabolism of venlafaxine, the precursor to ODV, is known to be stereoselective. pharmgkb.orgnih.gov The formation of ODV from venlafaxine via CYP2D6 shows a preference for the (R)-enantiomer. nih.govmdpi.com Conversely, the N-demethylation of venlafaxine, mediated by CYP2C19, favors the (S)-enantiomer. nih.gov
Fewer studies have focused specifically on the stereoselectivity of the metabolism of this compound itself. However, analyses of clinical samples have shown non-racemic ratios for both venlafaxine and ODV, which suggests ongoing stereoselective metabolism in humans. nih.gov One study observed that females displayed a significantly lower metabolic formation ratio of the (-) enantiomer of ODV compared to males, indicating a potential gender-based difference in stereoselective metabolism. researchgate.net However, another study in mice found no major stereoselective differences in the disposition of S- and R-enantiomers of ODV within the brain. diva-portal.org
This compound is the principal pharmacologically active metabolite of venlafaxine, equipotent to the parent drug in its inhibitory effects on serotonin (B10506) and norepinephrine (B1679862) reuptake. wikidoc.orgfda.gov The subsequent metabolism of ODV leads to the formation of other metabolites with varying degrees of activity.
Active Metabolites :
This compound (ODV) : The primary active metabolite. nih.gov
Inactive or Less Active Metabolites :
N,O-didesmethylvenlafaxine (NODV or DDV) : This metabolite is formed through the N-demethylation of ODV. It is generally considered to have no known pharmacological effect or to be significantly less potent than the parent drug. pharmgkb.orgresearchgate.netdiva-portal.org
O-desmethylvenlafaxine-O-glucuronide : This conjugated metabolite is formed via the primary glucuronidation pathway. pharmgkb.orgwikidoc.org As a glucuronide, it is considered inactive and is primed for renal excretion. hmdb.cascbt.comfda.gov
N,O-didesmethylvenlafaxine glucuronide : Further metabolism can lead to the glucuronidation of NODV. pharmgkb.orgdrugbank.com
Table 2: Metabolites of this compound
| Metabolite Name | Precursor | Metabolic Pathway | Pharmacological Activity |
| N,O-didesmethylvenlafaxine (NODV) | This compound | N-demethylation (via CYP3A4, CYP2C19) | Inactive / Less Active |
| O-desmethylvenlafaxine-O-glucuronide | This compound | O-glucuronidation (via UGTs) | Inactive |
| N,O-didesmethylvenlafaxine glucuronide | N,O-didesmethylvenlafaxine | Glucuronidation | Inactive |
Stereoselective Metabolism
Excretion Profiles
The elimination of this compound and its own metabolites from the body occurs predominantly through the kidneys. walshmedicalmedia.com
Renal elimination is the primary route of excretion for venlafaxine and its metabolites. wikidoc.orgfda.gov Mass balance studies following the administration of the parent compound, venlafaxine, show that a significant portion is recovered in the urine. Approximately 87% of a venlafaxine dose is found in the urine within 48 hours. wikidoc.orgfda.gov The recovered substances include unchanged venlafaxine, unconjugated ODV, conjugated ODV, and other minor inactive metabolites. wikidoc.orgfda.gov
Specifically for O-Desmethylvenlafaxine, a substantial amount is excreted both in its unconjugated (active) form and as a conjugated glucuronide (inactive). nih.gov The disposition of both venlafaxine and O-desmethylvenlafaxine is significantly altered in the presence of renal disease, underscoring the importance of this excretion pathway. nih.gov
Table 3: Urinary Excretion Profile of Venlafaxine Metabolites (as % of Administered Venlafaxine Dose)
| Compound | Percentage Recovered in Urine (within 48 hours) |
| Unconjugated O-Desmethylvenlafaxine (ODV) | 29% |
| Conjugated O-Desmethylvenlafaxine (ODV) | 26% |
| Unchanged Venlafaxine | 5% |
| Other Minor Inactive Metabolites | 27% |
| Source: wikidoc.orgfda.gov |
Enterohepatic Recirculation
Enterohepatic recirculation is a process where drugs or their metabolites are excreted via bile into the intestine, where they can be reabsorbed back into circulation. This recycling mechanism can significantly prolong the elimination half-life of a compound. It involves the transport of substances from the liver to the bile, followed by entry into the small intestine, and subsequent reabsorption from the intestine back into the portal circulation, which returns them to the liver.
In the context of psychoactive drugs like this compound, which is the major active metabolite of venlafaxine, direct evidence for its secretion into bile and subsequent enterohepatic recirculation in humans is not established in the available scientific literature. nih.gov While it is a known pathway for various medications, specific studies confirming this process for this compound are lacking. nih.gov The primary route of elimination for this compound and its parent compound is renal excretion, with a significant portion of the dose being recovered in the urine as unchanged this compound, its conjugated form, and other minor metabolites. fda.gov
Population Pharmacokinetics of this compound
Population pharmacokinetic (PPK) models are used to quantify the typical pharmacokinetic parameters of a drug and the variability in these parameters across a patient population. For this compound (ODV), joint PPK models with its parent compound, venlafaxine (VEN), have been developed to characterize their pharmacokinetic profiles simultaneously. pharmgkb.orgnih.gov
These models typically describe the disposition of both VEN and ODV using a one-compartment model that incorporates first-pass metabolism. pharmgkb.orgnih.gov In studies involving healthy Chinese subjects, the population-predicted clearance for ODV was approximately 22 L/h, and the volume of distribution was 238 L. pharmgkb.org Another PPK model developed specifically for ODV reported similar typical values for clearance (19.53 L/h) and volume of distribution (282 L). pharmgkb.org
The table below summarizes key population pharmacokinetic parameters for this compound from a study modeling both healthy volunteers and psychiatric patients. pharmgkb.org
| Parameter | Description | Population Typical Value |
| CLm/F | Apparent clearance of this compound | 22 L/h |
| Vm/F | Apparent volume of distribution of this compound | 238 L |
| t½ | Elimination half-life | ~11-19 hours pharmgkb.orgnih.gov |
This table presents interactive data. Click on the headers to sort.
Variability in Pharmacokinetic Parameters
Significant inter- and intra-individual variability in the pharmacokinetics of this compound has been widely reported. pharmgkb.orgnih.gov This variability is a key challenge in clinical practice and is influenced by a range of factors. hiv-druginteractions.org
Demographic characteristics such as age and sex have been shown to contribute to this variability. Studies have found that elderly patients (older than 60) may have approximately 46% higher dose-corrected serum levels of both venlafaxine and ODV compared to younger patients. aspcapro.org Similarly, women have been observed to have about 30% higher dose-corrected serum concentrations of both compounds than men. aspcapro.org While one population model noted that the effect of sex on clearance became insignificant in the final model, these demographic factors are considered important sources of pharmacokinetic variation. pharmgkb.orgaspcapro.org Smoking has also been identified as a factor, with smokers showing lower mean serum levels of ODV compared to non-smokers. aspcapro.org
Genetic polymorphisms, particularly in the CYP2D6 enzyme responsible for the metabolism of venlafaxine to ODV, are a major source of variability, although the pharmacokinetics of directly administered desvenlafaxine are noted to be similar between CYP2D6 poor and extensive metabolizers. nih.gov
Influence of Morbidity and Concomitant Medications on Clearance
The clearance of this compound can be significantly affected by a patient's health status (morbidity) and the use of other medications.
A joint population pharmacokinetic study identified a patient's "morbidity state" (defined as being a psychiatric patient versus a healthy volunteer) as a significant covariate. nih.govpharmgkb.org This state was associated with a 61.7% decrease in the clearance of the parent compound, venlafaxine, which in turn affects the formation and plasma concentration of ODV. pharmgkb.org Furthermore, specific diseases affecting organ function can alter ODV pharmacokinetics. In patients with hepatic cirrhosis, the elimination half-life of ODV was prolonged by about 60%, and its clearance was decreased by about 30% compared to healthy individuals. drugbank.com In patients with moderate renal impairment, the elimination half-life of ODV was prolonged by about 40%, though clearance remained unchanged. drugbank.com
The table below details the influence of specific factors on the clearance of this compound.
| Factor | Effect on this compound (ODV) Pharmacokinetics | Magnitude of Effect | Citation |
| Hepatic Cirrhosis | Decreased Clearance, Prolonged Half-life | ~30% decrease in CL, ~60% increase in t½ | drugbank.com |
| Renal Impairment (GFR 10-70 mL/min) | Prolonged Half-life | ~40% increase in t½ | drugbank.com |
| Concomitant Amisulpride | Increased Clearance | 59.3% increase | pharmgkb.org |
This table presents interactive data. Click on the headers to sort.
Advanced Analytical Methodologies for O Desmethylvenlafaxine
Quantitative Determination Methods in Biological Matrices
The determination of (-)-O-Desmethylvenlafaxine in biological fluids is essential for clinical and research purposes. Several robust methods have been established to achieve sensitive and specific quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely utilized method for the determination of O-Desmethylvenlafaxine. benthamdirect.comresearchgate.net This technique offers high sensitivity and selectivity, allowing for the simultaneous quantification of venlafaxine (B1195380) and its metabolites in various biological samples. jst.go.jpnih.govnih.gov
Sample preparation for LC-MS/MS analysis typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. jst.go.jpnih.govantonpottegaard.dk Chromatographic separation is often achieved on a C18 reversed-phase column with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid). jst.go.jpantonpottegaard.dkomicsonline.org Detection is performed using a triple quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode, which provides excellent specificity and low limits of quantification. nih.govnih.gov
Table 1: Examples of LC-MS/MS Methods for O-Desmethylvenlafaxine Quantification
| Biological Matrix | Extraction Method | Chromatographic Column | Lower Limit of Quantification (LLOQ) | Reference |
| Rabbit Plasma | Solid-Phase Extraction | Reversed-Phase Liquid Chromatography | Not Specified | nih.gov |
| Human Plasma | Liquid-Liquid Extraction | ACQUITY UPLC BEH C18 | Not Specified | researchgate.net |
| Rat Plasma | Liquid-Liquid Extraction | Water Symmetry C18 | 3.86 ng/mL | jst.go.jp |
| Human Serum | Protein Precipitation | ZORBAX Eclipse Plus C18 | Not Specified | frontiersin.org |
| Rabbit Plasma | Liquid-Liquid Extraction | Symmetry Shield RP18 | 0.5 ng/mL | omicsonline.org |
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-performance liquid chromatography (HPLC) coupled with various detectors is another common approach for quantifying O-Desmethylvenlafaxine. benthamdirect.comresearchgate.net While not as sensitive as LC-MS/MS, HPLC methods offer a cost-effective and reliable alternative for routine analysis. tandfonline.comnih.gov
UV/PDA Detection: HPLC with ultraviolet (UV) or photodiode array (PDA) detection is a widely used method. benthamdirect.comactascientific.com The separation is typically performed on a reversed-phase column, and detection is carried out at a wavelength where O-Desmethylvenlafaxine exhibits significant absorbance, often around 225-229 nm. nih.govscribd.com These methods have been successfully validated for the analysis of O-Desmethylvenlafaxine in human serum and plasma. tandfonline.comnih.gov
Fluorescence Detection: HPLC with fluorescence detection offers enhanced sensitivity compared to UV detection. actascientific.comnih.gov O-Desmethylvenlafaxine possesses native fluorescence, which can be exploited for its quantification. researchgate.net The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. researchgate.netresearchgate.net This technique has been applied to determine O-Desmethylvenlafaxine in human plasma with low limits of detection. researchgate.nettandfonline.com
Table 2: Comparison of HPLC Detectors for O-Desmethylvenlafaxine Analysis
| Detector | Principle | Advantages | Common Wavelengths | Reference |
| UV/PDA | Measures absorbance of UV light | Robust, widely available, cost-effective | 225-229 nm | nih.govscribd.comresearchgate.net |
| Fluorescence | Measures emitted light after excitation | High sensitivity and selectivity | Excitation: ~225-238 nm, Emission: ~300-600 nm | researchgate.netresearchgate.nettandfonline.com |
Capillary Electrophoresis
Capillary electrophoresis (CE) is a high-efficiency separation technique that has been applied to the analysis of O-Desmethylvenlafaxine. benthamdirect.comresearchgate.net CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. mdpi.com This method has been particularly useful for the chiral separation of venlafaxine and its metabolites. benthamdirect.comnih.gov For quantitative purposes, CE can be coupled with various detectors, including UV or mass spectrometry. omicsonline.orgkoreamed.org
Spectrofluorimetric Methods
Spectrofluorimetry is a technique based on the native fluorescence of a molecule. This method can be used for the direct determination of O-Desmethylvenlafaxine in pharmaceutical formulations and has been developed for its analysis in micellar solutions to enhance the fluorescence signal. researchgate.net A spectrofluorimetric method for O-desmethylvenlafaxine showed linearity in the concentration range of 10-600 ng/ml, with a limit of detection of 1.95 ng/ml. researchgate.net
Chiral Separation and Enantiomeric Analysis
Several analytical techniques have been developed for the chiral separation of venlafaxine and O-Desmethylvenlafaxine enantiomers:
Chiral HPLC: This is the most common method for enantiomeric separation. tandfonline.com It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Various types of CSPs, including polysaccharide-based columns like Chiralpak AD and protein-based columns, have been successfully employed. tandfonline.comcapes.gov.br
Capillary Electrophoresis (CE): CE is a powerful technique for chiral separations. benthamdirect.comresearchgate.net The addition of a chiral selector, such as cyclodextrins, to the running buffer enables the separation of the enantiomers of venlafaxine and O-Desmethylvenlafaxine. benthamdirect.comnih.gov Phosphated gamma-cyclodextrin (B1674603) has been shown to be an effective chiral selector for this purpose. nih.gov
LC-MS/MS with Chiral Chromatography: Combining the selectivity of chiral chromatography with the sensitivity of mass spectrometry allows for the highly sensitive and specific quantification of individual enantiomers in biological matrices. diva-portal.orgacs.org
Bioanalytical Method Validation for Preclinical and Clinical Applications
The validation of bioanalytical methods is a critical requirement for their use in preclinical and clinical studies, ensuring the reliability and accuracy of the data generated. nih.govsemanticscholar.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation. nih.govsemanticscholar.org
Validation parameters typically include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. frontiersin.orgsemanticscholar.org
Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. nih.govsemanticscholar.org
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). nih.govsemanticscholar.org
Recovery: The efficiency of the extraction procedure. psychiatriapolska.plsemanticscholar.org
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. frontiersin.org
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. researchgate.netomicsonline.org
Numerous studies have reported the successful validation of analytical methods for O-Desmethylvenlafaxine in various biological matrices, demonstrating their suitability for pharmacokinetic and therapeutic drug monitoring studies in both preclinical animal models and human clinical trials. nih.govfrontiersin.orgsemanticscholar.orgresearchgate.net
Synthetic Chemistry and Process Optimization for O Desmethylvenlafaxine
Development of Efficient Synthetic Routes
One of the most efficient methods begins with p-hydroxybenzene acetonitrile (B52724). frontiersin.orgresearchgate.net This five-step process is lauded for its high yield and purity, avoiding the use of column chromatography which facilitates industrial application. frontiersin.org The key stages of this route include:
Benzyl (B1604629) protection of the phenolic hydroxyl group of p-hydroxybenzene acetonitrile. frontiersin.orgresearchgate.net
Condensation with cyclohexanone. frontiersin.orgresearchgate.net
Deprotection of the benzyl group. frontiersin.orgresearchgate.net
Reduction of the cyano group. frontiersin.orgresearchgate.net
Dimethylation of the resulting primary amine to yield O-Desmethylvenlafaxine. frontiersin.orgresearchgate.net
Alternative starting materials have also been explored, including routes commencing from p-hydroxyphenylacetic acid and p-hydroxyacetophenone. researchgate.netresearchgate.net
Another major strategy involves the O-demethylation of venlafaxine (B1195380) . Early methods employed toxic and hazardous reagents such as diphenylphosphine (B32561) and mercaptans, which are unsuitable for large-scale industrial synthesis due to safety and environmental concerns. nih.gov More recent innovations have introduced 3-mercaptopropionic acid as a cheaper and safer O-demethylating agent, allowing for a high conversion rate and a simplified workup process. researchgate.net
A patented route offers a different approach, starting from didesmethyl venlafaxine (DDMV). In this process, the methoxy (B1213986) group of DDMV is demethylated to form the novel intermediate tridesmethyl venlafaxine (TDMV), which is subsequently N-methylated to produce ODV. google.com
The table below summarizes various synthetic approaches to O-Desmethylvenlafaxine.
| Starting Material | Key Strategy | Advantages | Reference |
|---|---|---|---|
| p-Hydroxybenzene Acetonitrile | 5-step synthesis (protection, condensation, deprotection, reduction, dimethylation) | High yield, high purity, suitable for industrial production. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |
| Venlafaxine | O-demethylation | Direct conversion from parent drug. | nih.govresearchgate.net |
| Didesmethyl Venlafaxine (DDMV) | Demethylation to Tridesmethyl venlafaxine (TDMV) followed by N-methylation | Utilizes a venlafaxine intermediate directly. google.com | google.com |
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is critical for maximizing yield and purity while minimizing costs and environmental impact. For the five-step synthesis starting from p-hydroxybenzene acetonitrile, significant optimization has been achieved at each stage. nih.govfrontiersin.orgresearchgate.net
Benzyl Protection: The use of acetone (B3395972) as a solvent is favored from the perspectives of atom economy and cost. nih.govfrontiersin.org The reaction is catalyzed by potassium carbonate, achieving a purity of 99.83% and a yield of 98.92% for the resulting 4-benzyloxyphenylacetonitrile (B1268079) intermediate. researchgate.net
Cyano Reduction: The preparation of the 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride intermediate is accomplished using 10% palladium-carbon as a catalyst under a pressure of 2.0 MPa. This step reaches a purity of 98.32% and a yield of 94.20%. frontiersin.orgresearchgate.net
Dimethylation: The final amine methylation using a 37% formaldehyde (B43269) solution and an 85% formic acid solution produces O-Desmethylvenlafaxine with a purity of up to 99.20% and a yield as high as 84.77%. frontiersin.orgresearchgate.net
Salt Formation: The conversion of the ODV free base to its succinate (B1194679) monohydrate salt is achieved by reaction with succinic acid in a mixed solvent system of acetone and water (3:1). frontiersin.orgresearchgate.net Optimization of this crystallization step, including extending the reaction time to six hours, leads to a final product with 99.92% purity and a 90.27% yield. nih.govfrontiersin.orgresearchgate.net
The total yield for this optimized five-step process is reported to be 71.09%. nih.govfrontiersin.org
The following table presents data on the optimization of key steps in the synthesis of O-Desmethylvenlafaxine succinate monohydrate (DVS).
| Reaction Step | Reagents/Conditions | Purity | Yield | Reference |
| Benzyl Protection | K₂CO₃, Acetone | 99.83% | 98.92% | researchgate.net |
| Cyano Reduction | 10% Pd/C, 2.0 MPa | 98.32% | 94.20% | frontiersin.orgresearchgate.net |
| Dimethylation | HCHO, HCOOH | 99.20% | 84.77% | frontiersin.orgresearchgate.net |
| Salt Formation (DVS) | Succinic Acid, Acetone/Water | 99.92% | 90.27% | nih.govfrontiersin.orgresearchgate.net |
Control of Impurities and Quality Standards
The control of impurities is a fundamental aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities in O-Desmethylvenlafaxine can originate from starting materials, intermediates, or degradation products. daicelpharmastandards.com
The optimized five-step synthesis route from p-hydroxybenzene acetonitrile was specifically designed to minimize process-related impurities, such as residual cyclohexanone. frontiersin.org This process also demonstrates superior control over genotoxic impurities (GIs), with levels of benzyl bromide and the phase-transfer catalyst tetrabutylammonium (B224687) bromide reported to be under 0.7 ppm. researchgate.net One potential process impurity, designated "impurity E," can arise from the insufficient reduction of an intermediate. researchgate.net
To ensure quality, reference standards for O-Desmethylvenlafaxine and its known impurities are crucial. Analytical standards for ODV with a purity of ≥98.5% as determined by HPLC are commercially available. sigmaaldrich.com Specialized suppliers provide certified reference materials for a range of related substances, including:
O-Desmethyl Venlafaxine N-Oxide daicelpharmastandards.com
O-Desmethyl Venlafaxine Cyclic Impurity lgcstandards.com
Des Venlafaxine Impurity-II daicelpharmastandards.com
For large-scale production, Process Analytical Technology (PAT), such as in-line HPLC, is employed to monitor the progress of reactions like demethylation, ensuring that the residual level of the precursor (venlafaxine) is below 1%.
Synthesis of Prodrugs and Derivatives
To enhance the pharmacokinetic properties of O-Desmethylvenlafaxine, various prodrugs and derivatives have been synthesized. The primary goals of these efforts are to improve oral bioavailability and facilitate transport across the blood-brain barrier. mdpi.comnih.gov
Ester Prodrugs: The ODV molecule possesses both a phenolic hydroxyl and an alcoholic hydroxyl group, providing sites for esterification. nih.gov A series of fifteen phenolic esters were synthesized by reacting ODV with various acyl chlorides. mdpi.com These reactions, conducted in the presence of pyridine (B92270) and tetrahydrofuran (B95107) (THF), yielded the target compounds in low to moderate yields. mdpi.com Pharmacokinetic screening revealed that several of these esters could function as effective prodrugs. mdpi.comnih.gov Notably, the piperonylic acid ester of ODV demonstrated a significant increase in the relative bioavailability of ODV in preclinical models. mdpi.com Another study focusing on seven ester derivatives found that monoesters formed on the phenolic hydroxyl group (designated ODVP-1, ODVP-2, and ODVP-3) were effectively degraded to ODV in plasma and showed higher bioavailability. nih.gov
N-Oxide Prodrugs: The tertiary amine of O-Desmethylvenlafaxine can be oxidized to form O-Desmethylvenlafaxine N-oxide. This derivative functions as a prodrug, which can be converted back to the active parent compound in the body. google.com The synthesis is typically achieved by treating ODV with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA). google.com These N-oxide prodrugs may offer clinical benefits through an extended duration of action. google.com
Labeled Derivatives: For bioanalytical and research purposes, isotopically labeled derivatives are synthesized. O-Desmethylvenlafaxine-D4, a deuterium-labeled standard, is used in pharmacokinetic studies to accurately quantify the concentration of the drug and its metabolites. daicelpharmastandards.com
Stereoselective Synthesis Approaches
O-Desmethylvenlafaxine contains a chiral center, and therefore exists as a pair of enantiomers, (S)-(+)- and (R)-(-)-O-Desmethylvenlafaxine. The development of stereoselective synthetic methods is important as different enantiomers of a chiral drug can exhibit distinct pharmacological and pharmacokinetic profiles. nih.gov
Stereoselective synthesis can be accomplished by using optically pure starting materials or chiral reagents of a known configuration. google.com While detailed routes for the asymmetric synthesis of the specific (-)-enantiomer are proprietary, the principles of stereoselective synthesis are well-established.
In practice, the separation of enantiomers from a racemic mixture is a common and effective strategy. High-performance liquid chromatography (HPLC) methods utilizing chiral stationary phases, such as vancomycin-based columns, have been successfully developed for the simultaneous analysis and separation of the enantiomers of both venlafaxine and O-desmethylvenlafaxine. nih.gov This allows for the isolation of the desired enantiomer, such as S-(+)-O-Desmethylvenlafaxine, which is available as a reference standard, for further study and development. qcchemical.com The metabolism of the parent drug, venlafaxine, is also stereoselective, with the (S)-enantiomer being preferentially metabolized by the CYP2D6 enzyme to form (S)-O-Desmethylvenlafaxine. nih.gov
Drug Interactions and Pharmacogenomic Considerations
Cytochrome P450 Mediated Drug Interactions
The metabolism of (-)-O-desmethylvenlafaxine, the major active metabolite of venlafaxine (B1195380), is less dependent on the cytochrome P450 (CYP) enzyme system compared to its parent compound. psychopharmacologyinstitute.comdrugbank.com This characteristic suggests a lower potential for certain drug-drug interactions. psychopharmacologyinstitute.com
CYP2D6 Interactions
This compound is not significantly metabolized by the CYP2D6 enzyme. psychopharmacologyinstitute.comdrugbank.com This is a key differentiator from venlafaxine, which is primarily metabolized by CYP2D6 to form this compound. dovepress.compharmgkb.org Consequently, the pharmacokinetic profile of this compound is similar in individuals who are poor or extensive metabolizers of CYP2D6. drugbank.com This suggests a reduced risk of variability in drug exposure due to CYP2D6 genetic polymorphisms or co-administration with CYP2D6 inhibitors. dovepress.comresearchgate.net
However, some studies indicate that while this compound itself does not rely on CYP2D6 for its metabolism, it may act as a weak inhibitor of this enzyme. webmd.com Co-administration of this compound with drugs that are substrates of CYP2D6 could potentially increase the plasma concentrations of these substrates. webmd.compfizermedicalinformation.com For instance, one study noted that a 100 mg dose of desvenlafaxine (B1082) resulted in a 17% to 36% increase in the area under the curve (AUC) of desipramine (B1205290), a CYP2D6 probe substrate. researchgate.net At a higher dose of 400 mg, the increase in desipramine AUC was more pronounced at 90%. researchgate.net
CYP3A4 Interactions
While the primary metabolic pathway for this compound is not through the CYP450 system, a minor oxidative metabolism pathway is mediated by CYP3A4. psychopharmacologyinstitute.comdrugbank.comhres.capharmgkb.org This enzyme is involved in the N-demethylation of this compound. drugbank.comnih.gov
Coadministration with potent CYP3A4 inhibitors, such as ketoconazole (B1673606), can lead to increased plasma concentrations of this compound. drugs.compsychiatrist.com One study found that ketoconazole increased the AUC of desvenlafaxine by 43%. psychiatrist.com However, this interaction is generally considered weak, and often no dosage adjustment is required when this compound is taken with CYP3A4 inhibitors. pfizermedicalinformation.compsychiatrist.com Similarly, this compound does not significantly inhibit CYP3A4, suggesting a low risk of affecting the metabolism of co-administered CYP3A4 substrates. pharmgkb.org
CYP2C19 Interactions
CYP2C19 may also play a minor role in the oxidative metabolism of this compound. drugbank.comnih.gov Some research suggests the involvement of CYP2C19 in the N-demethylation of the compound. nih.gov However, in vitro studies have shown that this compound does not inhibit CYP2C19. pharmgkb.org The clinical significance of interactions involving CYP2C19 is generally considered to be low. researchgate.net
UGT Enzyme Mediated Drug Interactions
The primary metabolic pathway for this compound is conjugation, specifically glucuronidation, which is mediated by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes. drugbank.comdovepress.comnih.gov Multiple UGT isoforms are involved in this process, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. drugbank.comnih.gov
Pharmacogenomic Influences on Metabolism and Response
Given that the metabolism of this compound is not primarily dependent on the highly polymorphic CYP2D6 enzyme, it is considered a potentially favorable option for individuals with genetic variations affecting CYP2D6 activity. psychopharmacologyinstitute.comfrontiersin.org The pharmacokinetics of this compound have been shown to be similar in both CYP2D6 poor and extensive metabolizers. drugbank.com
In contrast, the metabolism of the parent drug, venlafaxine, is significantly influenced by CYP2D6 genotype. pharmgkb.orgnih.gov CYP2D6 poor metabolizers who take venlafaxine have higher plasma concentrations of venlafaxine and lower concentrations of this compound. pharmgkb.orgnih.gov This can lead to an increased risk of side effects and potentially reduced efficacy. nih.govpharmgkb.org For these individuals, this compound may offer a more predictable pharmacokinetic profile.
Recent research has begun to explore the impact of polymorphisms in other genes, such as those encoding UGT enzymes and drug transporters like ABCB1, on the pharmacokinetics and tolerability of desvenlafaxine, though more research is needed in this area. frontiersin.orgnih.gov
Serotonin (B10506) Syndrome and Related Interactions
A significant pharmacodynamic interaction of concern with this compound is serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity. nami.orgnjmonline.nl The risk of serotonin syndrome is increased when this compound is co-administered with other serotonergic agents. psychopharmacologyinstitute.comnami.orgmedscape.com
This includes, but is not limited to:
Monoamine Oxidase Inhibitors (MAOIs) hres.canami.orgmayoclinic.org
Selective Serotonin Reuptake Inhibitors (SSRIs) nih.govmedscape.com
Other Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) nih.govmedscape.com
Tricyclic Antidepressants (TCAs) psychopharmacologyinstitute.comnih.gov
Triptans (migraine medications) nih.govnami.org
Opioids such as tramadol (B15222) and fentanyl nami.orgnih.gov
Buspirone psychopharmacologyinstitute.commayoclinic.org
Lithium medscape.commayoclinic.org
St. John's Wort psychopharmacologyinstitute.commayoclinic.org
Amphetamines psychopharmacologyinstitute.comnami.org
The symptoms of serotonin syndrome can include mental status changes, autonomic dysfunction, and neuromuscular abnormalities. njmonline.nl While often associated with the combination of two or more serotonergic drugs, serotonin syndrome has been reported with venlafaxine monotherapy, particularly in cases of overdose. njmonline.nlwikipedia.org Given that this compound is the active metabolite of venlafaxine, a similar risk exists. srce.hrwikipedia.org
Interactive Table: CYP450 and UGT Enzyme Interactions with this compound
| Enzyme | Role in Metabolism | Interaction Potential | Clinical Significance |
| CYP2D6 | Not a significant metabolic pathway for this compound. psychopharmacologyinstitute.comdrugbank.com | Weak inhibitor of CYP2D6. webmd.com | Low risk of altered this compound levels due to CYP2D6 inhibitors or polymorphisms. dovepress.comresearchgate.net Potential to increase levels of CYP2D6 substrates. webmd.compfizermedicalinformation.com |
| CYP3A4 | Minor oxidative metabolism (N-demethylation). psychopharmacologyinstitute.comdrugbank.comhres.ca | Potent inhibitors (e.g., ketoconazole) can increase this compound levels. drugs.compsychiatrist.com | Generally considered a weak interaction; dosage adjustments are often not required. pfizermedicalinformation.compsychiatrist.com |
| CYP2C19 | Potential minor role in oxidative metabolism. drugbank.comnih.gov | Does not significantly inhibit CYP2C19. pharmgkb.org | Low clinical significance. researchgate.net |
| UGT Enzymes | Primary metabolic pathway (glucuronidation). drugbank.comdovepress.comnih.gov | Potent inducers or inhibitors of multiple UGTs could alter levels. srce.hruky.edu | Low likelihood of significant interactions due to the involvement of multiple UGT isoforms. psychiatrist.com |
Q & A
Q. Table 1. Analytical Validation Parameters for ODV in Plasma
| Parameter | Value (ODV) | Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity (r²) | ≥0.9996 | r² ≥ 0.995 | |
| LOQ (ng/mL) | 10 | S/N ≥ 10 | |
| Intraday Precision | <10% RSD | <15% RSD | |
| Extraction Recovery | >80% | >70% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
